molecular formula C6H7N B576809 3-Methyl-D3-pyridine CAS No. 10259-17-3

3-Methyl-D3-pyridine

Cat. No. B576809
CAS RN: 10259-17-3
M. Wt: 96.147
InChI Key: ITQTTZVARXURQS-FIBGUPNXSA-N
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Description

3-Methyl-D3-pyridine is an organic compound that belongs to the class of organic compounds known as methylpyridines . These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of 3-Methyl-D3-pyridine is C6H7N . The InChIKey is ITQTTZVARXURQS-FIBGUPNXSA-N . The Canonical SMILES is CC1=CN=CC=C1 and the Isomeric SMILES is [2H]C([2H])([2H])C1=CN=CC=C1 .


Chemical Reactions Analysis

The chemical reactions of 3-Methyl-D3-pyridine have been studied in various contexts . For instance, the introduction of various bio-relevant functional groups to pyridine has been reported .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-D3-pyridine is 96.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Topological Polar Surface Area is 12.9 Ų .

Scientific Research Applications

  • A novel catalytic method for methylating pyridines, crucial in drug discovery, using methanol and formaldehyde as key reagents, has been developed. This method allows for mono or double methylation at C-3/5 positions of C-4 functionalized pyridines (Grozavu et al., 2020).

  • Compound 9, a highly selective mGlu5 receptor antagonist with improved properties over 2-Methyl-6-(phenylethynyl)pyridine, exhibits anxiolytic activity and is effective in the rat fear-potentiated startle model of anxiety (Cosford et al., 2003).

  • Studies on sterically hindered ortho-methylated derivatives of 4-(dimethylamino)pyridine, such as 3-methyl-4-(dimethylamino)pyridine, have shown unique fluorescence properties, indicating their potential in electronic and photophysical applications (Szydłowska et al., 2003).

  • Sonochemical degradation of 3-methyl pyridine has been studied, revealing an effective treatment approach involving combined sonication with oxidants for remediation (Daware & Gogate, 2020).

  • Research on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system has provided insights into the treatment of nitrogen heterocyclic compounds in water (Li et al., 2017).

  • A bio-compatible pyridine-pyrazole hydrazide based receptor for Al3+ sensing has been developed, with potential applications in biological and environmental contexts (Das et al., 2021).

  • Coordination polymers constructed from CuCN and unidentate pyridine bases, including 3-methyl pyridine, have been synthesized, showing strong fluorescent emissions and potential for materials science applications (Etaiw et al., 2010).

Safety And Hazards

3-Methyl-D3-pyridine is considered hazardous . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could lead to the creation of new bioactive molecules with diverse functional groups .

properties

IUPAC Name

3-(trideuteriomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQTTZVARXURQS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-D3-pyridine

Citations

For This Compound
4
Citations
HC Brown, GJ McDonald - Journal of the American Chemical …, 1966 - ACS Publications
… The synthesis of 3-methyl-d3-pyridine frompure methyl nicotinate establishes itsisomeric purity. Finally, a large sample of 4-methylpyridine, indicated to have a purity of 98.9 mole % by …
Number of citations: 71 pubs.acs.org
GP Rizzi, RA Sanders - Special Publications of the Royal Society …, 1996 - books.google.com
Trigonelline (1) is, next to caffeine, the most prevalent non-protein nitrogen compound in raw coffee beans. During roasting, trigonelline is decomposed and its decomposition is …
Number of citations: 5 books.google.com
J Mathieu, P Gros, Y Fort - Chemical Communications, 2000 - pubs.rsc.org
Unprecedented C-6 functionalisation of 3-picoline induced by a methyl to C-6 lithium shift Page 1 Unprecedented C-6 functionalisation of 3-picoline induced by a methyl to C-6 lithium …
Number of citations: 6 pubs.rsc.org
YA Getmanenko - 2007 - rave.ohiolink.edu
Calamitic (rod-like) 2, 5-disubstituted pyridine liquid crystals were synthesized, their mesomorphic properties were examined by DSC analysis and polarized optical microscopy, and the …
Number of citations: 2 rave.ohiolink.edu

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